molecular formula C21H16ClNO5 B1300614 ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 339009-30-2

ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B1300614
CAS No.: 339009-30-2
M. Wt: 397.8 g/mol
InChI Key: VFGKFMLJZQKLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a pyran-derived heterocyclic compound characterized by a 3-chlorobenzoyl amino substituent at position 3, a phenyl group at position 6, and an ester group at position 4. Its molecular formula is C₂₂H₁₆ClNO₅, with a molecular weight of 409.82 g/mol.

Properties

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5/c1-2-27-20(25)16-12-17(23-19(24)14-9-6-10-15(22)11-14)21(26)28-18(16)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGKFMLJZQKLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154256
Record name Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-30-2
Record name Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyran Ring Construction

The pyran ring is commonly synthesized via cyclization reactions involving β-ketoesters or 1,3-dicarbonyl compounds with appropriate aldehydes or amines. A typical approach includes:

  • Condensation of a β-ketoester with an aromatic aldehyde under acidic or basic catalysis to form a chromone or pyranone intermediate.
  • Subsequent functionalization at specific positions on the pyran ring.

Amide Bond Formation with 3-Chlorobenzoyl Moiety

The amide linkage at the 3-position is introduced by coupling the pyran intermediate bearing an amino group with 3-chlorobenzoyl chloride or 3-chlorobenzoic acid derivatives using standard peptide coupling reagents or direct acylation methods.

  • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) facilitates amide bond formation.
  • Reaction conditions are optimized to maintain the integrity of the pyran ring and avoid hydrolysis.

Phenyl Group Introduction at the 6-Position

The phenyl substituent at the 6-position can be introduced via:

  • Starting from a phenyl-substituted β-ketoester or aldehyde precursor.
  • Alternatively, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) on a halogenated pyran intermediate.

Esterification to Form Ethyl Ester

The carboxylic acid group at the 5-position is esterified to the ethyl ester using:

  • Fischer esterification with ethanol under acidic conditions.
  • Or via reaction with ethyl chloroformate or ethyl iodide in the presence of a base.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Notes
1. Cyclization β-ketoester + aromatic aldehyde, acid catalyst (e.g., p-TsOH), reflux in ethanol Formation of 2H-pyran-5-carboxylate intermediate Control temperature to avoid polymerization
2. Amination Introduction of amino group at 3-position via nucleophilic substitution or direct amination Amino-pyran intermediate Use mild base to prevent ring opening
3. Amide coupling 3-chlorobenzoyl chloride + amino-pyran, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp Formation of amide bond Use dry conditions to prevent hydrolysis
4. Esterification Carboxylic acid + ethanol, acid catalyst (H2SO4 or HCl), reflux Formation of ethyl ester Monitor reaction by TLC for completion
5. Purification Silica gel column chromatography, eluent: hexane/ethyl acetate mixtures Pure this compound Confirm purity by NMR and HPLC

Analytical and Research Findings

  • The compound’s purity is typically confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • The presence of the 3-chlorobenzoyl group enhances biological activity and chemical reactivity, as noted in medicinal chemistry studies.
  • The ethyl ester group improves solubility in organic solvents, facilitating purification and formulation.
  • The pyran ring system is stable under the reaction conditions used for amide coupling and esterification.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity Notes
Cyclization temperature 60–80 °C Higher temp may cause side reactions Optimal at reflux in ethanol
Amide coupling reagent DCC or EDC High coupling efficiency Avoid excess reagent to reduce byproducts
Solvent for coupling Dichloromethane or DMF Good solubility of reactants Dry solvent essential
Esterification catalyst Concentrated H2SO4 or HCl Efficient ester formation Prolonged reaction may hydrolyze amide
Purification method Silica gel chromatography >95% purity achievable Use gradient elution for best separation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyran compounds exhibit antimicrobial properties. Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has shown promise as an antibacterial agent. In vitro tests indicated that it effectively inhibits the growth of various bacterial strains, making it a candidate for further development as an antimicrobial drug .

Antitumor Potential

Research has indicated that similar compounds within the pyran class can exhibit antitumor activities. A study focusing on the synthesis of related compounds reported significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Compounds containing the pyran structure have been investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Synthesis and Derivative Research

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be derived from simpler precursors through multi-step synthetic pathways, which have been documented in various research articles .

Case Study 1: Antimicrobial Testing

In a study published in Molecules, researchers synthesized a series of pyran derivatives and tested their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives, including ethyl 3-(3-chlorobenzoyl)amino derivatives, exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Case Study 2: Anticancer Evaluation

Another investigation focused on the cytotoxic effects of various pyran derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). The study found that compounds similar to ethyl 3-(3-chlorobenzoyl)amino exhibited IC50 values indicating potent anticancer activity, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Amino-4-(3-Chlorophenyl)-5-Cyano-2-Phenyl-4H-Pyran-3-Carboxylate

  • Molecular Formula : C₂₁H₁₆ClN₂O₃
  • Key Differences: Substituent at position 3: Amino group instead of 3-chlorobenzoyl amino. Position 5: Cyano group (-CN) replaces the ester (-COOEt). Substituent on phenyl ring: 3-chlorophenyl at position 4 vs. unsubstituted phenyl at position 6 in the target compound.
  • The absence of the 3-chlorobenzoyl group reduces steric bulk, possibly improving solubility but diminishing π-π stacking interactions in biological systems .

Ethyl 3-[(4-Methylbenzoyl)Amino]-2-Oxo-6-Phenyl-2H-Pyran-5-Carboxylate

  • Molecular Formula: C₂₂H₁₉NO₅
  • Key Differences :
    • Substituent on benzoyl group: 4-methyl (electron-donating) vs. 3-chloro (electron-withdrawing).
  • Implications: The methyl group increases lipophilicity (logP ≈ 3.2 vs. The para-methyl substitution reduces steric hindrance compared to meta-chloro, possibly favoring crystallization in specific space groups (e.g., P2₁/c) . The electron-donating methyl group may weaken hydrogen-bond acceptor strength of the benzoyl carbonyl, altering binding affinity in enzyme inhibition assays .

Ethyl 6-Amino-4-(3-Bromophenyl)-2-(Chloromethyl)-5-Cyano-4H-Pyran-3-Carboxylate

  • Molecular Formula : C₁₆H₁₄BrClN₂O₃
  • Key Differences: Halogen substituents: Bromine (3-bromophenyl) and chloromethyl (-CH₂Cl) groups. Position 5: Cyano group instead of ester.
  • Implications :
    • Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) may influence crystal packing via halogen bonding, as observed in related structures solved using SHELX .
    • The chloromethyl group introduces a reactive site for nucleophilic substitution, making this compound a candidate for derivatization in prodrug design .

Biological Activity

Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS No. 339009-30-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and highlighting its significance in therapeutic applications.

  • Molecular Formula : C21H16ClNO5
  • Molecular Weight : 397.81 g/mol
  • Melting Point : 181–182 °C
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its structural features, including the presence of the chlorobenzoyl moiety and the pyran ring. These structural elements are known to influence interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • A431 (epidermoid carcinoma) : IC50 values indicated potent activity, surpassing that of standard chemotherapeutics like doxorubicin .
    • HepG2 (liver cancer) : The compound exhibited growth inhibition, suggesting potential for liver cancer treatment .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Assays : this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated moderate to strong antibacterial activity, particularly against strains resistant to conventional antibiotics .
  • Antifungal Activity : Preliminary antifungal assays revealed moderate effectiveness against common fungal pathogens, suggesting a broader spectrum of antimicrobial action .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

Functional GroupActivity Impact
ChlorobenzoylEnhances cytotoxicity against cancer cells
Pyran RingContributes to antimicrobial properties
Ethyl EsterIncreases lipophilicity, aiding membrane permeability

Case Studies

  • Case Study 1 : A study on the synthesis and evaluation of ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl derivatives found that modifications in the phenyl ring significantly affected cytotoxicity profiles across different cancer cell lines .
  • Case Study 2 : Research involving the compound's interaction with Bcl-2 proteins indicated that it could disrupt anti-apoptotic mechanisms in cancer cells, leading to increased apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step condensation approach involving Claisen-Schmidt or Michael addition reactions. For example, combine ethyl acetoacetate with substituted benzaldehydes under basic conditions (e.g., piperidine or Knoevenagel catalysts) to form the pyranone core. Introduce the 3-chlorobenzoyl amino group via nucleophilic acyl substitution. Monitor reaction progress using TLC and optimize solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield .
  • Data Validation : Confirm intermediate structures via 1H^1H-NMR (e.g., δ 1.3 ppm for ethyl ester protons) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s purity and structural integrity?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3). Key signals: ethyl ester (δ 1.3–4.3 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 10–12 ppm, broad) .
  • IR : Identify carbonyl groups (C=O at ~1700 cm1^{-1}) and amide N–H (3300–3500 cm1^{-1}) .
  • MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of ethyl group or 3-chlorobenzoyl fragment) .

Q. What chromatographic methods are effective for purifying this compound, and how can solvent systems be tailored to minimize byproducts?

  • Methodology : Employ column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 7:3 to 1:1). For polar byproducts, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via HPLC-DAD (λ = 254 nm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry, and what refinement software is recommended?

  • Methodology : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement, applying anisotropic displacement parameters and twin-law corrections if twinning is observed .
  • Key Parameters :

  • Space group (e.g., monoclinic P21/cP2_1/c)
  • Bond lengths (C=O: ~1.21 Å, C–N: ~1.34 Å)
  • Torsion angles (pyranone ring planarity) .

Q. What computational approaches (e.g., DFT, molecular docking) can predict the compound’s electronic properties and potential bioactivity?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for pyranone derivatives) and electrostatic potential maps to identify reactive sites .
  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate binding poses via MD simulations (GROMACS) .

Q. How do hydrogen-bonding patterns and graph set analysis explain the compound’s crystallographic packing and stability?

  • Methodology : Analyze SC-XRD data for intermolecular interactions. Identify donor-acceptor pairs (e.g., N–H⋯O=C) using Mercury software. Apply Etter’s graph set notation (e.g., R22(8)R_2^2(8) for dimeric rings) to classify motifs .
  • Example : The 3-chlorobenzoyl group may form C–H⋯π interactions with adjacent phenyl rings, stabilizing the lattice .

Q. How should researchers address contradictions between experimental data (e.g., NMR vs. XRD bond lengths) for this compound?

  • Methodology :

  • NMR-XRD Discrepancies : Compare solution-phase (NMR) and solid-state (XRD) conformations. Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering) .
  • Refinement Errors : Re-examine SHELXL refinement parameters (e.g., ADPs, extinction correction). Validate with R-factor convergence (<5%) and residual electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.